Ajudazol B

Description

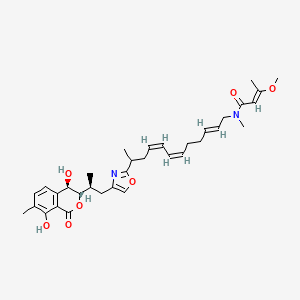

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H44N2O7 |

|---|---|

Molecular Weight |

592.7 g/mol |

IUPAC Name |

(E)-N-[(2E,6Z,8Z)-11-[4-[(2S)-2-[(3S,4R)-4,8-dihydroxy-7-methyl-1-oxo-3,4-dihydroisochromen-3-yl]propyl]-1,3-oxazol-2-yl]dodeca-2,6,8-trienyl]-3-methoxy-N-methylbut-2-enamide |

InChI |

InChI=1S/C34H44N2O7/c1-22-16-17-27-29(30(22)38)34(40)43-32(31(27)39)24(3)19-26-21-42-33(35-26)23(2)15-13-11-9-7-8-10-12-14-18-36(5)28(37)20-25(4)41-6/h7,9,11-14,16-17,20-21,23-24,31-32,38-39H,8,10,15,18-19H2,1-6H3/b9-7-,13-11-,14-12+,25-20+/t23?,24-,31+,32-/m0/s1 |

InChI Key |

YIAOKSMOIJEDIZ-ACGHIZBPSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@H]([C@@H](OC2=O)[C@@H](C)CC3=COC(=N3)C(C)C/C=C\C=C/CC/C=C/CN(C)C(=O)/C=C(\C)/OC)O)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(C(OC2=O)C(C)CC3=COC(=N3)C(C)CC=CC=CCCC=CCN(C)C(=O)C=C(C)OC)O)O |

Synonyms |

ajudazol B |

Origin of Product |

United States |

Origin and Source Organism Investigations

Isolation from Chondromyces crocatus (Myxobacteria)

Ajudazol B was first isolated in 2002 from the myxobacterium Chondromyces crocatus. researchgate.netgla.ac.uknpatlas.org Chondromyces crocatus is a fruiting body-forming myxobacterium. nih.gov The isolation of ajudazols A and B from this strain was reported in the European Journal of Organic Chemistry. npatlas.org Chondromyces crocatus has been recognized as a prolific producer of various natural products, including ajudazols, chondramides, chondrochlorens, crocacins, crocapeptins, and thuggacins. nih.gov

Myxobacterial Natural Product Bioprospecting and Research Potential

Myxobacteria are a group of Gram-negative bacteria belonging to the class Deltaproteobacteria. researchgate.net They are widely recognized as a rich and promising source of structurally diverse natural products with various biological activities, including antibacterial, antifungal, anticancer, and immunosuppressive properties. researchgate.netmdpi.comhelmholtz-hips.dewjpls.orgnih.gov Their complex life cycles, which involve cooperative swarming, group predation, and the formation of multicellular fruiting bodies, are indicative of a sophisticated secondary metabolism. researchgate.netmdpi.comnih.gov

The genomes of myxobacteria are typically large, ranging from 9 to 12.5 Mb, and are often replete with a high number of biosynthetic gene clusters (BGCs) encoding for polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and hybrid PKS/NRPS systems. mdpi.commdpi.com This genetic potential suggests that the known diversity of myxobacterial natural products represents only a fraction of what these organisms are capable of producing. researchgate.netmdpi.commdpi.com Bioprospecting efforts focused on myxobacteria, including the investigation of previously uncultured strains and the application of modern genome mining techniques, are crucial for discovering novel bioactive compounds. researchgate.nethelmholtz-hips.dersc.org

Truncated Biosynthetic Gene Cluster Identification in Other Myxobacterial Strains

Investigations into the biosynthesis of ajudazols have involved the identification and analysis of the responsible gene clusters. While Chondromyces crocatus is the original source, studies have also identified truncated ajudazol biosynthetic gene clusters in other myxobacterial strains, such as Cystobacter sp. SBCb004. nih.govfigshare.comresearchgate.net

Research has shown that the known ajudazols A and B utilize acetyl-CoA as a biosynthetic starter unit. nih.govacs.org However, studies on novel ajudazols (Ajudazols C-J) identified in Cystobacter sp. SBCb004, where a truncated ajudazol BGC was found, suggest the incorporation of 3,3-dimethylacrylyl CoA as a starter unit for these derivatives. nih.govfigshare.comacs.org The identification of these truncated clusters and variations in starter units highlights the potential for discovering novel ajudazol analogues through genome mining and biosynthetic investigations in diverse myxobacterial strains. nih.govfigshare.comacs.org Bioinformatic analysis of gene clusters, particularly ketoreductase and enoylreductase domains, has also been used for stereochemical determination of ajudazols A and B. nih.gov

Biosynthetic Pathway Elucidation of Ajudazol B

Retrobiosynthetic Analysis and Initial Predictions

Retrobiosynthetic analysis, which involves dissecting the structure of a natural product to predict the enzymatic machinery required for its synthesis, was a crucial initial step in understanding ajudazol biosynthesis. uni-saarland.de Based on the complex structure of ajudazol B, particularly its polyketide and peptide-like features and the presence of an oxazole (B20620) ring, it was predicted that a hybrid PKS/NRPS system would be responsible for its assembly. uni-saarland.degla.ac.uk This approach leverages the known principles of modular PKS and NRPS systems, where specific domains within large multienzymes are responsible for the stepwise incorporation and modification of building blocks. uni-saarland.dersc.orgmdpi.com

Characterization of the Mixed Polyketide Synthase (PKS) / Nonribosomal Peptide Synthetase (NRPS) Assembly Line

Genetic studies, including cloning and sequencing of the gene cluster from Chondromyces crocatus Cm c5, confirmed the presence of genes encoding a mixed PKS/NRPS system responsible for ajudazol biosynthesis. uni-saarland.deresearchgate.netgla.ac.uk This assembly line is organized into multiple modules, with each module typically responsible for one round of chain elongation and modification. rsc.orgcore.ac.uk The ajudazol biosynthetic machinery is reported to involve 13 modules in total, incorporating various PKS and NRPS domains to introduce the necessary functionalities into the growing chain. gla.ac.uk Ajudazols A and B share the same core PKS-NRPS assembly line, leading to a common intermediate. gla.ac.ukgla.ac.uk

Role of Specific PKS and NRPS Domains

The PKS and NRPS modules within the ajudazol assembly line contain a conserved set of core domains essential for chain elongation. In PKS modules, these typically include a ketosynthase (KS) domain for catalyzing C-C bond formation, an acyltransferase (AT) domain for selecting and loading extender units (such as malonyl-CoA or methylmalonyl-CoA), and an acyl carrier protein (ACP) domain that carries the growing polyketide chain via a thioester linkage. rsc.orgrsc.org NRPS modules minimally contain an adenylation (A) domain for activating and selecting specific amino acids (or other carboxylic acids), a peptidyl carrier protein (PCP or T) domain for tethering the growing peptide chain, and a condensation (C) domain for catalyzing amide bond formation. rsc.orgnih.gov

The specific arrangement and presence of optional domains within each module, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains in PKS modules, and heterocyclization (HC) or oxidation (Ox) domains in NRPS modules, dictate the structure and stereochemistry of the growing chain. rsc.orgcore.ac.uk For instance, the ajudazol assembly line includes domains responsible for incorporating polyketide building blocks and an amino acid, which is subsequently processed to form the oxazole ring. gla.ac.ukresearchgate.netbiorxiv.org The stereochemistry at various positions, such as C9, C10, and C15, has been linked to the activity of specific KR and ER domains, with bioinformatics analysis playing a role in predicting these configurations. gla.ac.ukacs.orgresearchgate.net

Enzymology of Isochromanone Ring Formation

A distinctive feature of ajudazol biosynthesis is the formation of the isochromanone ring system. gla.ac.ukresearchgate.net Unlike many other polyketides that utilize dedicated cyclase domains for ring formation, the ajudazol pathway employs a terminal thioesterase (TE) domain for this crucial cyclization and chain release step. uni-saarland.dersc.orgresearchgate.net

Thioesterase (TE) Domain-Catalyzed Isochromanone Generation

The ajudazol assembly line terminates in a variant TE domain, referred to as AjuTE. uni-saarland.degla.ac.ukresearchgate.net This domain is responsible for releasing the completed polyketide-peptide chain from the assembly line and catalyzing the formation of the characteristic isochromanone ring. gla.ac.ukuni-saarland.degla.ac.uk In vitro and in vivo experiments have demonstrated that AjuTE "chaperones" this cyclization process, placing it within a novel class of TE enzymes. uni-saarland.deresearchgate.net Phylogenetic analysis suggests that AjuTE shares characteristics with type II hydrolytic TE domains, although it is genetically fused to the end of the type I modular assembly line. uni-saarland.de While type II TEs are typically standalone enzymes involved in proofreading by removing aberrant acyl groups, the covalent linkage of AjuTE to the ajudazol synthetase suggests an evolved role in product release and cyclization. uni-saarland.de

Mechanistic Hypotheses for TE-Mediated Chain Release

Two primary mechanisms have been proposed for the AjuTE-catalyzed chain release and isochromanone formation. gla.ac.ukgla.ac.uk Both mechanisms involve the elongated ajudazol chain being transacylated onto the active site serine residue of AjuTE. gla.ac.uk

Mechanism A: This hypothesis proposes that AjuTE catalyzes a lactonization reaction between the C9 hydroxyl group and the acyl terminus of the tethered chain, resulting in the release of a 10-membered lactone intermediate. Subsequent intramolecular aldol (B89426) condensation and aromatization of this lactone intermediate would then yield the isochromanone ring of deshydroxythis compound. gla.ac.ukgla.ac.uk

Mechanism B: An alternative hypothesis suggests that intramolecular aldol condensation and aromatization occur while the polyketide chain is still bound to the AjuTE domain. This would generate an enzyme-bound intermediate with the nascent isochromanone structure, followed by AjuTE-catalyzed nucleophilic attack and cleavage to release the lactone of deshydroxythis compound. gla.ac.ukgla.ac.uk

While both mechanisms lead to the formation of deshydroxythis compound, the exact sequence of events and the precise role of the AjuTE domain in facilitating the cyclization and aromatization steps remain areas of ongoing investigation. gla.ac.ukuni-saarland.de

Post-Assembly Line Modifications

Following the release of the intermediate deshydroxythis compound from the PKS/NRPS assembly line by the AjuTE domain, further enzymatic modifications are required to generate the mature this compound. gla.ac.ukuni-saarland.degla.ac.uk These post-assembly line tailoring reactions are crucial for installing specific functional groups.

For this compound, the key post-assembly line modification involves the hydroxylation at the C8 position. gla.ac.ukuni-saarland.de This reaction is catalyzed by cytochrome P450 enzymes. gla.ac.ukuni-saarland.deresearchgate.net Specifically, the enzyme AjuJ, a P450 enzyme, has been shown to be responsible for the hydroxylation at C8. gla.ac.ukuni-saarland.de The biosynthesis of ajudazol A, the major ajudazol metabolite which differs from this compound by an exo-methylene group at C15 instead of a methyl group, involves an additional post-assembly line modification catalyzed by another P450 enzyme, AjuI, which is responsible for desaturation at C15. gla.ac.ukuni-saarland.de The order in which AjuI and AjuJ act on the intermediate deshydroxythis compound determines whether ajudazol A or this compound is produced. If AjuJ acts first, this compound is formed, which is not a substrate for AjuI. If AjuI acts first, deshydroxyajudazol A is formed, which is then hydroxylated by AjuJ to yield ajudazol A. uni-saarland.de

These post-assembly line modifications highlight the complexity of natural product biosynthesis, where the core assembly line machinery is complemented by additional enzymes that introduce structural diversity and complete the synthesis of the final product. uni-saarland.denih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 137628590 |

| Ajudazol A | 10416005 |

| Deshydroxythis compound | Not readily available in search results; putative intermediate |

| Deshydroxyajudazol A | Not readily available in search results; putative intermediate |

Data Tables

While the text provides detailed information on the enzymatic steps and proposed mechanisms, explicit quantitative data suitable for interactive tables (e.g., kinetic parameters, yields of specific steps) were not consistently present across the search results within the scope of the outlined sections. The data presented is primarily descriptive of the biosynthetic process and the roles of the enzymes involved. However, the following table summarizes the key enzymes and their roles in the post-assembly line modifications:

| Enzyme | Type | Role in this compound Biosynthesis |

| AjuJ | Cytochrome P450 | C8 Hydroxylation |

| AjuI | Cytochrome P450 | C15 Desaturation (for Ajudazol A formation) |

This table could be presented as an interactive element in a digital format, allowing users to sort or filter based on enzyme or role.

Involvement of Cytochrome P450 Enzymes

Cytochrome P450 enzymes play a crucial role in the post-assembly line tailoring of this compound. Specifically, two P450 enzymes, AjuI and AjuJ, encoded by genes ajuI and ajuJ in C. crocatus Cm c5, are involved in these modifications. uni-saarland.deresearchgate.net Ajudazol biosynthesis incorporates unusual features, including what was considered the first P450-catalyzed dehydrogenation identified in bacterial metabolism at the time of its discovery. researchgate.netresearchgate.netrsc.org

Deshydroxy this compound serves as a substrate for both AjuJ and AjuI. uni-saarland.de The sequence of action of these two enzymes dictates the final product. uni-saarland.de

Hydroxylation and Desaturation Events

Hydroxylation and desaturation events are key post-PKS modifications in the biosynthesis of this compound and related ajudazols. The P450 enzyme AjuJ is responsible for the hydroxylation at the C8 position, leading to the formation of this compound from deshydroxy this compound if AjuJ acts first. uni-saarland.deresearcher.lifenih.gov Once this compound is formed, it is no longer recognized as a substrate by AjuI. uni-saarland.de

Conversely, if the P450 enzyme AjuI acts first on deshydroxy this compound, it catalyzes the desaturation of the C15 exo-methyl functionality, yielding deshydroxy ajudazol A. uni-saarland.de Deshydroxy ajudazol A is then converted to ajudazol A by hydroxylation at C8, catalyzed by AjuJ. uni-saarland.de This proposed mechanism explains the production of ajudazol A and B in a specific ratio in the natural producer C. crocatus. uni-saarland.de

In novel ajudazols (Ajudazols C-J), hydroxylation at C-8 and desaturation at C-15 and C-33 are also observed, mediated by two P450-dependent enzymes. researchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.com

Glycosylation Patterns and Related Enzymes

While the primary focus for this compound biosynthesis is on hydroxylation and desaturation, related novel ajudazols (Ajudazols C-J) are characterized by varying glycosylation patterns. researchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.com A glycosyltransferase enzyme is responsible for the transfer of a d-β-glucopyranose moiety in these compounds. researchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.com Notably, one of the cytochrome P450-dependent enzymes and the glycosyltransferase involved in the biosynthesis of these novel ajudazols were found to be encoded by genes located outside the core biosynthetic gene cluster. researchgate.netresearcher.lifenih.govacs.orgfigshare.com Glycosylation is a common posttranslational modification in natural product biosynthesis, often influencing the compound's specificity or pharmacology. researchgate.netbeilstein-journals.orgfrontiersin.org

Biosynthetic Starter Unit Variations in Novel Ajudazols

The biosynthesis of polyketides typically initiates with the loading of an activated acyl starter unit. uni-saarland.dersc.org While ajudazol A and B are known to utilize acetyl-CoA as the biosynthetic starter unit, investigations into novel ajudazols have revealed variations in the starter unit incorporation. researchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.com

Acetyl-CoA Utilization

Ajudazols A and B utilize acetyl-CoA as the biosynthetic starter unit. researchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.com Acetyl-CoA is a central metabolite involved in various cellular processes, including energy production and lipid biosynthesis. wjgnet.com

3,3-Dimethylacrylyl CoA Incorporation

Unlike ajudazols A and B, novel ajudazols (Ajudazols C-J) have been proposed to incorporate 3,3-dimethylacrylyl CoA (DMA-CoA) as the starter unit. researchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.comuni-saarland.de This variation in the starter unit contributes to the structural diversity observed in the ajudazol family. The activation and loading of DMA-CoA onto the assembly line in the biosynthesis of these novel ajudazols may be facilitated by specific enzymes within or outside the core biosynthetic gene cluster. uni-saarland.de

Here is a summary of the enzymes and events discussed:

| Enzyme/Event | Role in Ajudazol Biosynthesis | Relevant Ajudazols |

| Cytochrome P450 (AjuJ) | Hydroxylation at C8. uni-saarland.deresearcher.lifenih.gov | This compound, Ajudazols C-J |

| Cytochrome P450 (AjuI) | Desaturation at C15 exo-methyl functionality. uni-saarland.de | Ajudazol A |

| Glycosyltransferase | Transfer of d-β-glucopyranose (in novel ajudazols). researchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.com | Ajudazols C-J |

| Hydroxylation at C8 | Catalyzed by AjuJ. uni-saarland.deresearcher.lifenih.gov | This compound, Ajudazols C-J |

| Desaturation at C15/C33 | Catalyzed by P450 enzymes (AjuI for C15 in Ajudazol A/B pathway, other P450s for C15/C33 in novel ajudazols). uni-saarland.deresearchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.com | Ajudazol A, Ajudazols C-J |

| Acetyl-CoA Utilization | Biosynthetic starter unit. researchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.com | Ajudazol A, this compound |

| 3,3-Dimethylacrylyl CoA Incorporation | Biosynthetic starter unit. researchgate.netresearcher.lifenih.govacs.orgresearchgate.netfigshare.comuni-saarland.de | Novel Ajudazols (C-J) |

Stereochemical Investigations and Absolute Configuration Assignment

Challenges in Stereochemical Determination for Complex Natural Products

Determining the stereochemistry of complex natural products like Ajudazol B is a formidable task due to their intricate structures, which often feature multiple stereogenic centers, fused and bridged rings, and a high degree of unsaturation. consensus.app While planar structures can often be determined with small sample quantities, the unambiguous assignment of stereochemistry remains challenging. researchgate.net Traditional methods like X-ray crystallography are limited by the need for suitable crystals. researchgate.netmdpi.com For flexible molecules, simple models used in some NMR-based methods can be ineffective, although advancements like Residual Dipolar Coupling (RDC)-based methods are being developed to address this. mdpi.comuni-goettingen.de Natural products with chromophores far from chiral centers or lacking chromophores also pose difficulties for methods based on circular dichroism. mdpi.com The presence of flexible side chains, as seen in ajudazols, can complicate NMR interpretation. researchgate.net

Bioinformatic Gene Cluster Analysis for Stereocenter Assignment

Bioinformatic analysis of the biosynthetic gene cluster has emerged as a powerful tool for predicting the stereochemistry of polyketides. acs.orgresearchgate.netnih.govacs.org This approach relies on correlating specific amino acid motifs within the polyketide synthase (PKS) enzymes with the stereochemical outcome of the reactions they catalyze. acs.orgresearchgate.netnih.govmdpi.com For the ajudazols, including this compound, configurational assignment was significantly based on bioinformatic gene cluster analysis. researchgate.netacs.orgresearchgate.netnih.gov

Ketoreductase Domains for Hydroxyl-Bearing Stereocenters

Ketoreductase (KR) domains within modular PKSs are responsible for reducing β-keto groups to β-hydroxyl groups, thereby establishing stereocenters. acs.orgacs.orgnih.govresearchgate.net Conserved motifs in KR sequences have been identified that correlate with the stereochemistry of the resulting alcohol. acs.orgnih.govmdpi.com Specifically, the presence or absence of certain amino acid residues in the conserved core regions of KR domains can predict the configuration of secondary alcohols. acs.org For instance, an aspartate (D) residue in the KR core region has been associated with the formation of D-configured alcohols. acs.org Analysis of the ajudazol gene cluster revealed a D residue in the KR core region responsible for the reduction leading to the alcohol at C9, suggesting an R configuration at this stereocenter in this compound. acs.org KR domains are classified into types (A, B, C) based on the stereochemistry of the β-hydroxy product, with A-type forming L-alcohols and B-type forming D-alcohols. nih.gov

Predictive Enoylreductase Alignment for Methyl-Bearing Stereocenters

Enoylreductase (ER) domains in modular PKSs are responsible for the stereospecific reduction of 2,3-enoyl intermediates, which dictates the configuration of methyl branches arising from propionate (B1217596) extender units. acs.orgresearchgate.netnih.govresearchgate.net A predictive method utilizing enoylreductase alignment has been developed and applied for the configurational assignments of isolated methyl-bearing stereocenters. researchgate.netacs.orgnih.govacs.orgfigshare.com Studies have revealed a correlation between the presence or absence of a unique tyrosine residue in the ER active site and the chirality of the introduced methyl branch. researchgate.netnih.gov The absence of this tyrosine residue has been linked to the R configuration of the methyl branch. nih.gov In the case of this compound, the amino acid sequence of the enoylreductase domains (AjuC ER7 and AjuE ER9) revealed the absence of the characteristic tyrosine residue, leading to the assignment of the two methyl-bearing stereocenters at C10 and C15 as R. gla.ac.uk

Validation of Absolute Stereochemistry through Total Synthesis

Total synthesis serves as a powerful method for the unambiguous validation of the absolute stereochemistry of complex natural products. researchgate.netresearchgate.netnih.govacs.org The total synthesis of this compound was undertaken to unequivocally confirm the stereochemistry predicted by bioinformatic analysis. researchgate.netacs.orgnih.govacs.orgnih.govacs.orgfigshare.comresearchgate.net This synthesis involved key strategies such as an asymmetric ortholithiation approach for the anti-configured hydroxyisochromanone core, modular oxazole (B20620) formation, flexible cross-metathesis, and a late-stage Z,Z-selective Suzuki coupling. researchgate.netacs.orgnih.govnih.govacs.orgfigshare.com The successful total synthesis, which was corroborated by comparison with reisolated natural material, unambiguously proved the correct stereochemistry of this compound. researchgate.netnih.govacs.orgfigshare.comresearchgate.net This represented the first total synthesis of the ajudazols and the first based exclusively on stereochemical bioinformatics techniques. acs.org

Conformational Studies and NMR Spectroscopy in Stereochemical Elucidation

NMR spectroscopy plays a vital role in the structural and stereochemical elucidation of natural products. acs.orgacs.org While NMR data, such as NOEs, J-couplings, and chemical shifts, provide valuable information about bond connectivity and local configurations, determining the full stereochemistry, especially for flexible molecules, can be challenging. mdpi.comuni-goettingen.de Conformational analysis, often guided by NMR data and computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations, is essential for interpreting spectroscopic data and understanding the three-dimensional structure in solution. mdpi.comuni-goettingen.deufms.brunimi.it For the ajudazols, the presence of flexible side chains highlights the difficulties in NMR interpretation, underscoring the utility of complementary methods like gene-based prediction. researchgate.net Early studies on ajudazols involved NMR spectroscopic data combined with MM2 calculations to predict preferred conformations in solution, particularly after assigning the configuration of carbinol stereocenters using methods like Mosher's method. researchgate.net Advanced NMR techniques, including RDC-enhanced methods, are being developed to improve stereochemical elucidation and conformational studies of complex and flexible molecules. mdpi.comuni-goettingen.de

Chemical Synthesis Approaches Towards Ajudazol B and Analogues

Historical Overview of Total Synthetic Efforts

The journey to synthesize Ajudazol B began with the goal of unequivocally determining its complex stereochemistry. The first total synthesis, reported in 2012 by the research group of Dirk Menche, served to confirm the absolute configuration of the natural product, which had been predicted through biosynthetic gene cluster analysis. nih.govacs.org This inaugural synthesis was a landmark achievement, not only for providing access to this scarce natural product but also for validating the power of bioinformatics in predicting the stereochemical intricacies of complex molecules. nih.govacs.org

A central theme in the synthetic campaigns towards this compound and its analogues has been the adoption of a modular or convergent approach. nih.govresearchgate.net This strategy involves the independent synthesis of the two main structural components—the highly substituted isochromanone core and the functionalized oxazole (B20620) side chain—which are then joined together in the later stages of the synthesis. acs.orgnih.govacs.org This convergent design is highly advantageous as it allows for flexibility and efficiency, enabling the synthesis of a variety of analogues by modifying either the isochromanone or the oxazole fragment. researchgate.netresearchgate.net The development of such strategies has been pivotal in exploring the structure-activity relationships of the Ajudazol family of compounds.

Key Synthetic Strategies and Methodologies

The successful construction of this compound is contingent on the stereocontrolled synthesis of its isochromanone core and the efficient assembly of the oxazole unit. Chemists have devised several distinct strategies to tackle these challenges.

Isochromanone Core Construction

The synthesis of the isochromanone portion of this compound is particularly challenging due to the presence of a stereotriad—three contiguous stereocenters—that must be installed with precise control. nih.govnih.gov

A highly effective method for establishing the stereochemistry of the isochromanone core is the asymmetric ortholithiation strategy. nih.govnih.gov This approach utilizes an atropisomeric amide, a molecule with axial chirality, to direct the stereochemical outcome of the reaction. researchgate.netnih.gov The process involves the directed ortho-lithiation of a benzamide (B126) derivative, followed by the addition of an aldehyde electrophile. The pre-existing chirality of the amide effectively controls the facial selectivity of the addition, thereby setting the crucial stereocenters. nih.gov This innovative method was a cornerstone of the first total synthesis of this compound, enabling the construction of the authentic anti,anti-configured isochromanone core. nih.govnih.gov

Table 1: Key Features of the Asymmetric Ortholithiation Strategy

| Feature | Description |

|---|---|

| Stereocontrol Element | Atropisomeric amide with a preoriented chiral axis. |

| Key Transformation | Diastereoselective addition of an ortho-lithiated species to an aldehyde. |

| Outcome | Enantioselective synthesis of the isochromanone stereotriad. |

| Application | Utilized in the first total synthesis of this compound. nih.govacs.org |

An alternative strategy for constructing the isochromanone core involves the chemistry of isobenzofurans. nih.govacs.org This method relies on the generation of a highly reactive isobenzofuran (B1246724) intermediate, which then undergoes a regio-selective alkylation and subsequent oxidative rearrangement to yield the desired isochromanone structure. researchgate.net This approach offers a rapid and efficient route to the core, starting from simpler aldehyde precursors. researchgate.net While this specific methodology was successfully applied to the synthesis of Ajudazol A and an epimer of this compound, it demonstrates a powerful and flexible alternative for accessing the central heterocyclic system of the ajudazols. researchgate.netnih.gov

The Intramolecular Diels-Alder (IMDA) reaction is a powerful and versatile method for the construction of complex polycyclic systems in a single step. organicreactions.orgresearchgate.net In the context of isochromanone synthesis, this strategy can be employed by generating a transient isobenzofuran that is tethered to a dienophile. The subsequent intramolecular [4+2] cycloaddition rapidly builds the bicyclic framework of the isochromanone core. semanticscholar.org This reaction is known for its high degree of stereocontrol, as the geometry of the transition state is constrained by the connecting tether, often leading to the formation of a single major diastereomer. organicreactions.orgprinceton.edu The ability to form multiple rings and stereocenters simultaneously makes the IMDA reaction a highly convergent and atom-economical approach for synthesizing complex heterocyclic cores like that of this compound. organic-chemistry.org

Modular Oxazole Formation

The synthesis of the oxazole-containing side chain of this compound is typically accomplished through a modular approach, allowing for late-stage diversification. nih.govacs.orgnih.gov This strategy involves preparing the oxazole ring as a separate fragment before coupling it to the isochromanone core. researchgate.net A common method for forming the oxazole ring is through a cyclodehydration reaction. researchgate.netunimelb.edu.au More advanced strategies have been developed that allow for direct functionalization of the oxazole ring. For instance, selective halogenation of the oxazole followed by metal-catalyzed cross-coupling reactions, such as the Negishi coupling, enables the attachment of the remainder of the side chain. nih.govacs.org This modularity is crucial for the synthesis of analogues, as it permits variations in the oxazole portion to be introduced efficiently, facilitating the exploration of how these changes impact biological activity. researchgate.netnih.gov

Table 2: Comparison of Oxazole Formation Strategies

| Strategy | Description | Key Reactions |

|---|---|---|

| Cyclodehydration | Formation of the oxazole ring from an acyclic precursor. | Condensation, Cyclization. unimelb.edu.au |

| Direct Functionalization | Modification of a pre-formed oxazole ring. | Halogenation, Negishi Cross-Coupling. nih.govacs.org |

Polyene and Side Chain Construction

A critical aspect of the total synthesis of this compound is the stereoselective construction of its extended polyene side chain, which features a characteristic oxazole ring and a (Z,Z)-diene moiety. Various modern synthetic methodologies have been employed to assemble this complex fragment.

Cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds in complex natural product synthesis. In the context of this compound, a flexible cross-metathesis approach has been utilized for the synthesis of the terminal allyl amide portion of the side chain. acs.org This strategy allows for the convergent coupling of two olefin-containing fragments, offering a high degree of flexibility and efficiency in the later stages of the synthesis. The choice of catalyst and reaction conditions is critical to ensure high E/Z selectivity and to minimize the formation of homodimerized byproducts.

| Reaction | Key Transformation | Significance in this compound Synthesis | Reference |

| Z,Z-Selective Suzuki Coupling | Formation of a C(sp²)-C(sp²) bond to create the (Z,Z)-diene system. | Crucial for the late-stage convergent assembly of the isochromanone core and the polyene side chain with correct stereochemistry. | acs.orgacs.org |

An alternative strategy for constructing the diene system involves a Sonogashira coupling followed by a stereoselective reduction of the resulting enyne. This approach was successfully employed in the total synthesis of 8-deshydroxythis compound, a putative biosynthetic intermediate of this compound. nih.govresearchgate.net A high-yielding Sonogashira coupling was used to form the C18-C19 carbon-carbon bond, connecting an alkyne and a vinyl halide. nih.gov Subsequent partial reduction of the alkyne moiety then furnishes the desired (Z)-alkene, completing the diene system. The choice of reduction conditions is critical to ensure the desired cis-selectivity and to avoid over-reduction to the corresponding alkane.

| Reaction Sequence | Key Transformations | Application | Reference |

| Sonogashira Coupling / Enyne Reduction | 1. Pd/Cu-catalyzed cross-coupling of a terminal alkyne with a vinyl halide. 2. Stereoselective partial reduction of the resulting enyne to a (Z,Z)-diene. | Synthesis of 8-deshydroxythis compound. | nih.govresearchgate.net |

Convergent and Divergent Synthetic Pathways

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy. A convergent synthesis, where different fragments of the molecule are synthesized independently and then coupled together in the later stages, is generally more efficient. The total synthesis of 8-epi-(–)-ajudazol B utilized a convergent approach, where the key step was the regio-selective alkylation and oxidative rearrangement of a reactive isobenzofuran intermediate to generate the isochromanone core. researchgate.net This strategy allows for the rapid and efficient synthesis of analogues by modifying the individual fragments before the coupling step.

A modular oxazole diversification strategy has also been developed, which can be considered a divergent approach. researchgate.net This method allows for the late-stage modification of the oxazole ring, enabling the synthesis of a variety of analogues with different substituents on this heterocyclic core. This strategy is particularly useful for structure-activity relationship studies, as it provides a streamlined route to a library of related compounds from a common intermediate.

Synthesis of this compound Isomers and Diastereomers (e.g., 8-epi-ajudazol B, ent-8-epi-ajudazol B)

The synthesis of stereoisomers of this compound is crucial for confirming the absolute and relative stereochemistry of the natural product and for understanding the stereochemical requirements for its biological activity. The total synthesis of 8-epi-(–)-ajudazol B has been reported, providing valuable material for biological evaluation and comparison with the natural product. researchgate.net The synthesis of various isomers and diastereomers allows for a detailed investigation of how the spatial arrangement of the different functional groups influences the molecule's interaction with its biological targets.

Expedient and Simplified Analogues Synthesis

Given the potent biological activity and the synthetic complexity of this compound, there is significant interest in the design and synthesis of simplified analogues that retain the desired biological activity but are more accessible synthetically. nih.gov Research efforts have focused on identifying the key pharmacophoric elements of the molecule and designing analogues that incorporate these features in a simplified structural framework. For instance, a modular approach has been used to synthesize a simplified and stabilized Ajudazol analogue. nih.gov These simplified analogues are valuable tools for probing the mechanism of action of this compound and for developing new therapeutic agents with improved properties.

Molecular Mechanism of Action Research

Inhibition of Mitochondrial Electron Transport Chain (METC)

Ajudazol B is recognized as a potent inhibitor of the mitochondrial respiratory chain. gla.ac.ukscispace.comresearchgate.net This inhibition disrupts the process by which cells generate the majority of their ATP through oxidative phosphorylation. gla.ac.ukpoetrytranslation.org

Selective Binding to NADH-Dehydrogenase (Complex I)

Studies have shown that this compound selectively binds to NADH-dehydrogenase, also known as Complex I, within the mitochondrial electron transport chain. gla.ac.ukresearchgate.netnih.govresearchgate.net Complex I is the first enzyme in the chain, responsible for transferring electrons from NADH to ubiquinone. researchgate.net

Impact on Cellular Respiration Pathways

The inhibition of Complex I by this compound significantly impacts cellular respiration. gla.ac.uknih.govvulcanchem.comresearchgate.net By blocking electron transport at this initial step, this compound disrupts the flow of electrons along the chain, reducing the proton gradient across the mitochondrial inner membrane that is essential for ATP synthesis. gla.ac.ukpoetrytranslation.org This ultimately leads to a decrease in aerobic energy production. gla.ac.uk

Potency of this compound in Inhibiting Mitochondrial Respiratory Chain:

| Compound | IC50 Value (ng/mL) | IC50 Value (nM) | Target |

| Ajudazol A | 13.0 | 22.0 | Mitochondrial respiratory chain (Complex I) gla.ac.ukresearchgate.net |

| This compound | 10.9 | 18.4 | Mitochondrial respiratory chain (Complex I) gla.ac.ukresearchgate.net |

*Data derived from studies in submitochondrial particles. gla.ac.uk

Identification and Characterization of 5-Lipoxygenase (5-LO) as an Additional Molecular Target

Beyond its effects on mitochondrial respiration, this compound has also been identified as an effective inhibitor of 5-lipoxygenase (5-LO). gla.ac.ukresearchgate.netscilit.comdntb.gov.uaresearchgate.netresearchgate.net

Inhibitory Activity against 5-LO

Research, including studies on simplified ajudazol derivatives, has demonstrated potent inhibitory activity against 5-LO. researchgate.netscilit.comdntb.gov.uaresearchgate.net While specific quantitative data (like IC50 values for this compound against 5-LO) were not consistently available across the provided snippets, the inhibitory effect has been noted in the characterization of ajudazol's biological activities. researchgate.netscilit.comdntb.gov.uaresearchgate.netresearchgate.net

Role in Inflammatory Pathways (conceptual)

Inhibition of 5-LO is conceptually linked to modulating inflammatory pathways. dntb.gov.uaresearchgate.netnih.gov The 5-LO pathway is involved in the production of leukotrienes, which are lipid mediators that play a significant role in inflammation, particularly in processes like neutrophil recruitment. researchgate.netnih.gov By inhibiting 5-LO, this compound could potentially interfere with the synthesis of these pro-inflammatory molecules. researchgate.netnih.gov

Mechanistic Pathways at the Cellular and Subcellular Level

At the cellular and subcellular level, the primary mechanistic pathway of this compound involves the disruption of mitochondrial function through Complex I inhibition. gla.ac.uknih.govvulcanchem.comresearchgate.net This interference with the electron transport chain leads to impaired cellular respiration and reduced ATP production. gla.ac.ukpoetrytranslation.org The selective binding to Complex I highlights a specific interaction point within the mitochondria. gla.ac.ukresearchgate.netnih.govresearchgate.net Additionally, the inhibition of 5-LO suggests an impact on lipid metabolism pathways involved in inflammation. gla.ac.ukresearchgate.netscilit.comdntb.gov.uaresearchgate.netresearchgate.net These combined activities at the molecular level contribute to the observed biological effects of this compound.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Design of Ajudazol B Analogues

The systematic design of this compound analogues is a crucial aspect of SAR studies, allowing for the assessment of how structural changes impact biological activity researchgate.netresearchgate.netresearchgate.net. Synthetic approaches have been developed to access this compound and its analogues, facilitating SAR investigations researchgate.netnih.govgla.ac.ukresearchgate.net. These strategies often involve modular synthesis, enabling the modification of specific parts of the molecule, such as the isochromanone core, the oxazole (B20620) ring, and the polyketide side chain, including the terminal unsaturated amide nih.govgla.ac.ukresearchgate.net. For instance, a convergent total synthesis of 8-epi-(–)-ajudazol B and related analogues has been reported, employing a regio-selective alkylation and oxidative rearrangement to generate the isochromanone core researchgate.netresearchgate.net. This method allows for the rapid synthesis of analogues from simple aldehydes researchgate.netresearchgate.net. Another synthetic strategy utilizes a modular oxazole diversification approach, which is more facile for preparing carefully designed analogues nih.gov. The total synthesis of this compound has also been achieved through strategies involving asymmetric ortholithiation, modular oxazole formation, and cross-metathesis or Suzuki coupling for the side chain acs.orgscispace.com. These synthetic advancements are fundamental to creating a library of analogues for comprehensive SAR analysis.

Identification of Key Structural Motifs for Biological Activity

SAR studies on this compound and its analogues have aimed to pinpoint the specific structural features responsible for its potent biological activities researchgate.netresearchgate.netnih.gov. These investigations have highlighted the significance of particular units within the molecule for its interaction with biological targets.

Research into the antifungal activity of this compound and its analogues has strongly indicated that the isochromanone unit is a key structural motif researchgate.netresearchgate.netresearchgate.net. Studies evaluating the activity of this compound and related analogues against fungi such as Botrytis cinerea have shown that the presence and specific features of the isochromanone core are critical for potent antifungal effects researchgate.netresearchgate.net. The synthesis of analogues with modifications to this unit has provided data supporting its essential role in mediating antifungal activity researchgate.netresearchgate.net.

Correlation of Structural Modifications with Molecular Target Affinity

This compound is known to act as a potent inhibitor of mitochondrial complex I NADH-dehydrogenase nih.gov. More recent studies have also identified 5-lipoxygenase as an additional molecular target, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes researchgate.netacs.org. SAR studies correlate the structural modifications made to this compound with the affinity and inhibitory potency of the analogues against these molecular targets researchgate.netacs.org. By systematically altering different parts of the this compound structure and testing the resulting compounds against mitochondrial complex I and 5-lipoxygenase, researchers can gain insights into which structural features are essential for binding and inhibition of each specific target. For example, the evaluation of simplified ajudazol derivatives has revealed potent 5-lipoxygenase inhibition, and quantitative structure-activity relationship models have been developed to correlate structural descriptors with inhibitory activity researchgate.net. Molecular docking studies can further support experimental findings by providing insights into the binding interactions between the analogues and the active sites of the target enzymes researchgate.net.

Development of Simplified Scaffolds with Retained Potency

A significant goal in analogue design is the development of simplified scaffolds that retain the potent biological activity of the parent natural product but may offer advantages such as improved stability, easier synthesis, or reduced complexity researchgate.netnih.gov. Studies on complex myxobacterial polyketides, including the ajudazols, have demonstrated that considerable structural simplification is possible while preserving biological potencies researchgate.netnih.gov. Tailored synthetic strategies have been employed to create simplified ajudazol analogues researchgate.netnih.gov. For instance, simplified ajudazol derivatives have been synthesized and evaluated, revealing potent 5-lipoxygenase inhibition and considerable apoptotic activity in certain cell lines researchgate.net. The design of these simplified analogues often involves focusing on retaining the key structural motifs identified through SAR studies, such as the isochromanone unit and the terminal unsaturated amide, while modifying or removing less essential parts of the molecule researchgate.netnih.gov. The successful development of simplified scaffolds with retained potency is crucial for the potential therapeutic development of this compound-inspired compounds researchgate.netnih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound | 137628590 |

Data Tables

While detailed quantitative data tables for a wide range of analogues were not explicitly provided in the search snippets, the text indicates the types of biological activities measured in SAR studies. Below is a representation of the kind of data that would be generated and analyzed in this compound SAR studies, based on the search results.

Pre Clinical Biological Research on Ajudazol B Analogues

In vitro Efficacy Studies

In vitro studies have been conducted to assess the biological efficacy of Ajudazol B analogues across various targets, including plant pathogens and cancer cell lines.

Antifungal Spectrum and Potency against Plant Pathogens (e.g., Botrytis cinerea)

The antifungal activity of 8-epi-(–)-ajudazol B and related analogues has been evaluated using Botrytis cinerea. researchgate.net Botrytis cinerea is a widespread fungus responsible for gray mold disease, affecting numerous plant species and causing significant economic losses globally. mdpi.comnih.gov Studies indicate that the isochromanone unit is crucial for the antifungal activity of these compounds. researchgate.net While ajudazol A, the major metabolite, shows weak activity against fungi and bacteria, this compound has demonstrated antifungal activity. researchgate.net In one study, with 40 µg ajudazols/disc, this compound incompletely inhibited the growth of several fungi, including Botrytis cinerea, Trichoderma koningii, Giberella fujikuroi, and Ustilago maydis. wjpls.org Ajudazols A and B, isolated in 2004, have antifungal activity against several important food spoilage organisms. researchgate.net

Antiproliferative Activity against Various Cancer Cell Lines

Strong antiproliferative activities have been observed for simplified ajudazol derivatives in brain cancer cell lines at low nano- to micromolar concentrations. researchgate.netnih.gov this compound itself exhibits potent biological activity, including activity against cancer cell lines. researchgate.netresearchgate.net

Apoptotic Activity in Specific Cell Models (e.g., Neuroblastoma cells)

Simplified ajudazol derivatives have demonstrated considerable apoptotic activity in neuroblastoma cells. researchgate.netnih.govdntb.gov.uadntb.gov.ua This apoptotic activity in brain cancer cell lines was observed at low nano- to micromolar concentrations. researchgate.netnih.gov

Investigations in Pre-clinical in vivo Models (non-human model systems for efficacy, no clinical trials)

Pre-clinical in vivo studies are essential for evaluating the efficacy of drug candidates in living organisms and disease models before clinical trials. sygnaturediscovery.comnih.gov While the search results mention pre-clinical investigations for other natural products and drug candidates helmholtz-hips.denih.govuni-jena.denih.govscribd.com, specific details regarding in vivo efficacy studies for this compound or its analogues in non-human models were not extensively provided within the scope of the search results. However, the biological importance of this compound is underlined by its activity against 5-lipoxygenase, a clinically validated enzyme. researchgate.net

Cellular Pathway Modulation Studies (excluding toxicity, safety)

Studies have investigated the cellular pathways modulated by this compound and its analogues. Potent simplified 5-lipoxygenase inhibitors have been identified among simplified ajudazol derivatives. researchgate.netnih.gov this compound has been found to target 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. researchgate.netuni-jena.de Activities against this enzyme were reported to be in the range of the approved drug zileuton (B1683628). researchgate.net Furthermore, ajudazol A is an inhibitor of mitochondrial electron transport. researchgate.netnih.gov The thioesterase domain of the ajudazol assembly line plays a role in the formation of the isochromanone ring, placing it within a novel class of TE enzymes. uni-saarland.de The involvement of two P450 enzymes in post-assembly line modification of ajudazol has also been demonstrated. uni-saarland.de

In vitro Efficacy Data Highlights

| Biological Activity | Target Organism/Cell Line(s) | Key Finding(s) | Source(s) |

| Antifungal Activity | Botrytis cinerea, Trichoderma koningii, Giberella fujikuroi, Ustilago maydis | Incomplete inhibition by this compound (40 µ g/disc ) | wjpls.org |

| Antifungal Activity | Botrytis cinerea | Isochromanone unit key for activity of 8-epi-(–)-ajudazol B and analogues | researchgate.netresearchgate.net |

| Antiproliferative Activity | Brain cancer cell lines | Strong activity at low nano- to micromolar concentrations for simplified analogues | researchgate.netnih.gov |

| Apoptotic Activity | Neuroblastoma cells | Considerable activity for simplified analogues | researchgate.netnih.govdntb.gov.uadntb.gov.ua |

| 5-Lipoxygenase Inhibition | Enzyme target | Potent inhibition by simplified ajudazol derivatives | researchgate.netresearchgate.netnih.gov |

| Mitochondrial Electron Transport Inhibition | Enzyme target | Ajudazol A acts as an inhibitor | researchgate.netnih.gov |

Cellular Pathway Modulation Highlights

| Pathway/Target | Effect of this compound/Analogues | Source(s) |

| 5-Lipoxygenase | Inhibition, activity comparable to zileuton for this compound | researchgate.netresearchgate.netnih.govuni-jena.de |

| Mitochondrial Electron Transport | Inhibition (Ajudazol A) | researchgate.netnih.gov |

| Isochromanone Ring Formation | Chaperoned by thioesterase domain of ajudazol assembly line | uni-saarland.de |

| Post-assembly line modification | Involvement of two P450 enzymes | uni-saarland.de |

Computational and Chemoinformatic Investigations

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking studies have been employed to investigate the binding interactions of Ajudazol B and its derivatives with potential biological targets, particularly lipoxygenases. Such studies aim to computationally predict the preferred orientation and binding affinity of a small molecule within the active site of a protein. For instance, molecular docking has been used to confirm experimental results and determine the binding affinity and specific interactions of compounds with the active sites of soybean LOX-3 and human 5-LOX. researchgate.net These computational analyses can help elucidate the molecular basis for the observed inhibitory activity against these enzymes. researchgate.net The identification of 5-lipoxygenase as a molecular target of this compound was reported, and computational methods likely contributed to understanding this interaction at an atomic level. nih.govresearchgate.net

In silico Prediction of Biological Activity Profiles

In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and target prediction algorithms, contribute to understanding and predicting the biological activity profile of this compound. The discovery of 5-lipoxygenase as an additional molecular target for this compound highlights the role of predictive approaches in identifying new bioactivities for natural products. nih.govresearchgate.net QSAR models have been developed for the lipoxygenase inhibitory activity of ajudazol derivatives, correlating molecular descriptors with observed biological effects. researchgate.net These models can provide insights into the structural features crucial for activity and potentially predict the activity of uncharacterized analogues. researchgate.net

Computational-Assisted Design of this compound Analogues

Computational approaches, often in conjunction with structure-activity relationship (SAR) studies, can assist in the design of this compound analogues with potentially improved properties or simplified structures for synthesis. While de novo computational design of this compound analogues is not extensively detailed in the provided snippets, the synthesis and evaluation of simplified derivatives have been reported to explore SAR. researchgate.netresearchgate.netresearchgate.net Molecular docking and QSAR studies provide valuable information on the structural features that are important for inhibitory activity, directly informing the design of modified structures. researchgate.net Innovative synthetic strategies, such as modular oxazole (B20620) diversification, have been developed for the synthesis of ajudazols and selected analogues, indicating an effort to explore chemical space around the core structure. researchgate.net

Bioinformatic Analysis in Biosynthetic Gene Cluster Research

Bioinformatic analysis of biosynthetic gene clusters (BGCs) has been crucial for understanding the biosynthesis of this compound and, significantly, for the determination of its complex stereochemistry. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net The ajudazols are synthesized by a mixed polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system, and bioinformatic analysis helps predict the domains and modules involved in the assembly line. uni-saarland.de Specifically, bioinformatic analysis of ketoreductase (KR) domains has been used for the configurational assignment of hydroxyl-bearing stereocenters, and predictive enoylreductase alignments have been utilized for determining the stereochemistry of methyl-bearing stereocenters. nih.govresearchgate.netnih.govresearchgate.net This in silico prediction of stereochemistry has been so reliable that it was used to guide and confirm total synthesis efforts. nih.govresearchgate.net The identification of a truncated ajudazol biosynthetic gene cluster in other organisms also relies on bioinformatic comparisons. researchgate.net

Future Research Directions for Ajudazol B

Advanced Biosynthetic Engineering for Analog Production

The biosynthesis of Ajudazol B involves a polyketide synthase (PKS) and a unique thioesterase (TE) domain responsible for forming the isochromanone ring. rsc.orgbiorxiv.org Advanced biosynthetic engineering offers a promising avenue for generating this compound analogs with potentially improved properties or novel activities. This involves manipulating the biosynthetic machinery within the producing organism, Chondromyces crocatus, or reconstituting the pathway in heterologous hosts. isomerase.comrsc.orgnih.govmdpi.complos.orgisomerase.com

Strategies for advanced biosynthetic engineering include:

Mutasynthesis: Incorporating synthetic substrates into the fermentation broth to produce analogs through direct fermentation. isomerase.com

Enzyme Engineering: Altering specific enzymes within the biosynthetic gene cluster (BGC) to modify the structure of the produced compound. isomerase.comrsc.orgnih.gov This can involve modifying substrate specificity or altering catalytic steps.

Pathway Engineering: Genetically engineering the BGC to introduce, remove, or swap genes, leading to modifications of the core structure or the production of hybrid molecules. isomerase.comnih.govmdpi.com

Heterologous Expression: Transferring the this compound BGC into a more genetically tractable host organism, such as Escherichia coli or Streptomyces, to facilitate manipulation and production. mdpi.complos.orgisomerase.com

These approaches can enable the generation of targeted libraries of this compound analogs that may be difficult or unfeasible to synthesize solely through chemical methods. isomerase.com

Development of Novel and More Efficient Synthetic Methodologies

While total synthesis of this compound and its analogs has been achieved, the complexity of its structure presents ongoing challenges for efficient and scalable production. gla.ac.ukresearchgate.netgla.ac.ukx-mol.netorganicchemistry.euacs.orglookchem.comresearchgate.netgla.ac.uk Future research will focus on developing novel synthetic methodologies to overcome these limitations.

Key areas for methodological development include:

Step-Economic Synthesis: Designing synthetic routes that minimize the number of steps required to access the this compound core and its various fragments. x-mol.netorganicchemistry.eu

Stereoselective Synthesis: Developing highly selective reactions to control the stereochemistry of the multiple chiral centers present in this compound. gla.ac.ukresearchgate.net Approaches like asymmetric ortholithiation have shown promise for constructing key stereotriads. researchgate.net

Catalysis: Exploring the use of novel catalysts, including metal catalysis and organocatalysis, to enable more efficient and selective transformations. mdpi.comdanielromogroup.comrsc.org

Flow Chemistry and Automation: Implementing continuous flow processes and automated synthesis platforms to improve reaction efficiency, reproducibility, and scalability.

Utilizing Reactive Intermediates: Further exploring the utility of reactive intermediates, such as isobenzofurans, which have been successfully employed in the synthesis of the isochromanone core of this compound. gla.ac.ukx-mol.netresearchgate.net

The development of such methodologies is crucial not only for providing access to this compound and its analogs for biological evaluation but also for advancing the broader field of organic synthesis. openaccessjournals.com

Exploration of Additional Biological Targets and Mechanistic Pathways

This compound is known to inhibit the electron transport chain, contributing to its antifungal activity. gla.ac.ukresearchgate.net However, natural products often exhibit polypharmacological effects, interacting with multiple biological targets. nih.govnomuraresearchgroup.com Future research should aim to comprehensively explore additional biological targets and elucidate the full spectrum of mechanistic pathways modulated by this compound.

Approaches for identifying new targets and mechanisms include:

Phenotypic Screening: Screening this compound against diverse cell lines and biological assays to identify new activities beyond its known antifungal effect. nih.govrsc.org

Affinity-Based Protein Profiling (ABPP): Utilizing chemical probes based on this compound to identify proteins that it covalently or non-covalently binds to within a biological system. nomuraresearchgroup.comrsc.orgnih.gov

Proteomics and Metabolomics: Analyzing changes in protein and metabolite profiles in response to this compound treatment to gain insights into affected pathways. nih.govfrontiersin.org

Target Deconvolution Strategies: Employing techniques like thermal proteome profiling or cellular thermal shift assays (CETSA) to identify direct protein targets in live cells.

Computational Target Prediction: Using bioinformatics and molecular modeling tools to predict potential targets based on the structure of this compound and publicly available data. scielo.org.mx

Understanding the complete biological profile of this compound can reveal new therapeutic opportunities and provide valuable insights into complex biological processes. frontiersin.orggademann-lab.com

Further Elucidation of Structure-Activity Relationships for Enhanced Potency and Selectivity

Understanding the relationship between the chemical structure of this compound and its biological activity (SAR) is fundamental for rational design of improved analogs. danielromogroup.comgademann-lab.comacs.orgacs.orgyoutube.comgardp.orgcollaborativedrug.comgeorgiasouthern.edu While some SAR studies have been conducted, particularly focusing on the isochromanone unit's importance for antifungal activity, a more comprehensive understanding is needed. researchgate.net

Future SAR studies should involve:

Synthesis and Evaluation of Diverse Analogs: Generating a wide range of this compound analogs with targeted modifications to different parts of the molecule, including the isochromanone ring, the oxazole (B20620) moiety, and the polyene chain. gademann-lab.comacs.orgacs.org

Systematic Structural Simplification: Investigating simplified this compound derivatives to identify the minimal structural requirements for activity and to potentially improve synthetic accessibility and pharmacological properties. researchgate.netgademann-lab.com

Stereochemical Variations: Synthesizing and evaluating stereoisomers of this compound and its analogs to understand the influence of three-dimensional structure on activity. gla.ac.uk

Computational SAR Modeling: Utilizing computational tools and machine learning algorithms to build predictive SAR models based on accumulated biological data. collaborativedrug.com

Detailed SAR data will guide the design of analogs with enhanced potency against specific targets, improved selectivity, and potentially reduced off-target effects. gademann-lab.comacs.orggardp.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming various aspects of drug discovery and natural product research. helmholtz-hips.decas.orgrsc.orgdypvp.edu.innih.gov Integrating these computational approaches into this compound research can significantly accelerate discovery and optimization efforts.

Potential applications of AI and ML include:

Biosynthetic Pathway Prediction and Engineering: Using AI to analyze genomic data and predict new BGCs related to this compound or to guide the engineering of existing pathways for analog production. helmholtz-hips.decas.org

Synthesis Planning: Employing AI-driven retrosynthesis tools to design novel and efficient synthetic routes to this compound and its complex analogs. rsc.org

Virtual Screening and Target Prediction: Applying ML models to screen large databases of compounds in silico for potential this compound-like activity or to predict new biological targets for this compound. scielo.org.mxhelmholtz-hips.decas.orgdypvp.edu.in

SAR Modeling and Optimization: Building predictive ML models to correlate structural features with biological activity, enabling the design of optimized analogs with desired properties. collaborativedrug.comdypvp.edu.in

Data Analysis and Integration: Utilizing AI to analyze and integrate complex biological, chemical, and genomic data generated during this compound research, facilitating the identification of patterns and insights that may not be apparent through traditional methods. cas.orgrsc.org

The integration of AI and ML holds significant potential to streamline the research process, generate novel hypotheses, and ultimately accelerate the development of this compound-based therapeutics. helmholtz-hips.decas.orgdypvp.edu.innih.gov

Q & A

Basic: What are the key structural characteristics of Ajudazol B that influence its bioactivity, and how can they be experimentally validated?

Answer:

To determine structural characteristics impacting bioactivity, researchers should employ spectroscopic techniques (e.g., NMR, mass spectrometry) for compound characterization . Structure-activity relationship (SAR) studies can then be conducted by synthesizing analogs and testing their bioactivity in standardized assays (e.g., enzyme inhibition or cell viability assays). Validation requires cross-referencing data with primary literature and ensuring reproducibility through independent replication .

Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across different experimental models?

Answer:

Contradictions may arise from variations in experimental conditions (e.g., cell lines, dosage regimes) or methodological flaws. A systematic approach includes:

- Comparative Analysis : Replicate studies under standardized conditions to isolate variables .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools to identify trends or outliers .

- Mechanistic Validation : Use orthogonal assays (e.g., in vitro vs. in vivo models) to confirm bioactivity pathways .

Transparent reporting of methods and raw data is critical for resolving discrepancies .

Basic: What methodologies are recommended for synthesizing this compound in laboratory settings?

Answer:

Synthesis protocols should follow peer-reviewed procedures with emphasis on:

- Stepwise Documentation : Detailed reaction conditions (temperature, catalysts, solvents) .

- Purification : Use HPLC or column chromatography to ensure purity (>95%) .

- Yield Optimization : Iterative testing of reaction parameters (e.g., stoichiometry, time) .

Refer to synthetic chemistry guidelines for reproducibility checks and spectral validation .

Advanced: What strategies should be employed to design experiments that account for potential confounding variables in this compound pharmacodynamic studies?

Answer:

To mitigate confounding factors:

- Controlled Variables : Standardize animal models, dosing schedules, and environmental conditions .

- Blinding and Randomization : Minimize bias in treatment allocation and data collection .

- Statistical Modeling : Use multivariate regression or ANOVA to adjust for covariates .

Pre-experimental power calculations ensure adequate sample sizes to detect true effects .

Basic: How to establish a reliable analytical method for quantifying this compound in complex biological matrices?

Answer:

Develop a validated LC-MS/MS protocol with:

- Calibration Curves : Linear range covering expected concentrations .

- Matrix Effects Testing : Assess recovery rates in plasma/tissue homogenates .

- Interday Precision : Repeat analyses across multiple days to confirm robustness .

Document parameters per ICH guidelines (e.g., selectivity, LOD/LOQ) .

Advanced: How to apply the FINER criteria when formulating research questions for this compound’s mechanism of action studies?

Answer:

The FINER framework evaluates questions for:

- Feasibility : Align with available resources (e.g., lab equipment, funding) .

- Novelty : Address gaps in literature (e.g., unexplored signaling pathways) .

- Ethics : Ensure compliance with animal/human subject guidelines .

- Relevance : Link to broader therapeutic applications (e.g., antimicrobial resistance) .

Refine hypotheses using iterative peer feedback and pilot studies .

Advanced: What systematic approaches are used to validate the reproducibility of this compound’s experimental results across independent laboratories?

Answer:

Reproducibility validation involves:

- Protocol Harmonization : Share detailed SOPs with collaborating labs .

- Blinded Replication : Distribute blinded samples for independent testing .

- Data Transparency : Publish raw datasets and analysis code in open-access repositories .

Statistical comparisons (e.g., inter-lab coefficient of variation) quantify reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.